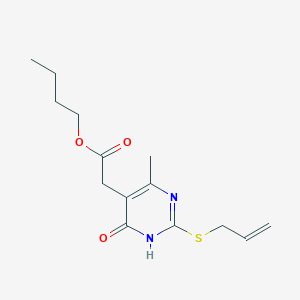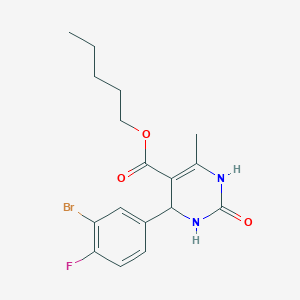
(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid butyl ester” is a chemical compound with a complex structure. It belongs to the class of pyrimidine derivatives and exhibits interesting properties due to its unique substitution pattern. The compound’s systematic name reflects its structure, emphasizing the allylsulfanyl group, hydroxy group, and ester functionality.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common approaches:
-
Alkylation of Pyrimidine Precursor:
- Start with a pyrimidine precursor (e.g., 2,4-dihydroxypyrimidine).
- Allylate the pyrimidine ring using allyl bromide or allyl chloride.
- Introduce the sulfanyl group (thiol) using a suitable reagent (e.g., sodium sulfide).
- Finally, esterify the carboxylic acid group with butyl alcohol.
- Reaction conditions and reagents may vary depending on the specific synthetic pathway.
-
Multistep Synthesis from Simple Building Blocks:
- Begin with commercially available starting materials (e.g., methyl acetoacetate).
- Construct the pyrimidine ring through cyclization reactions.
- Introduce the allylsulfanyl group and hydroxy group sequentially.
- Complete the synthesis by esterifying the carboxylic acid with butyl alcohol.
Industrial Production
The industrial production of this compound involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification methods, and yield enhancement are critical for large-scale production.
化学反応の分析
Reactivity
The compound can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: Reduction of the carbonyl group or the allylsulfanyl group.
Substitution: Nucleophilic substitution at the allylsulfanyl or hydroxy position.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Major Products
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent. Major products include ketones or aldehydes.
Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Reduction of the carbonyl group yields alcohols.
Substitution: Nucleophiles (e.g., thiols, amines) can replace the allylsulfanyl or hydroxy group.
Ester Hydrolysis: Acidic or basic hydrolysis yields the corresponding carboxylic acid and alcohol.
科学的研究の応用
This compound finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Agriculture: Used in plant protection or growth regulation.
Materials Science: May serve as a precursor for functional materials.
作用機序
The exact mechanism of action remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling pathways.
類似化合物との比較
While there are no direct analogs, compounds with similar functional groups (e.g., allylsulfanyl, hydroxy, and ester) exhibit distinct properties. Notable examples include :
(2-Allylsulfanyl-4-hydroxy-pyrimidin-5-yl)-acetic acid: Lacks the methyl substitution but shares some reactivity patterns.
(2-Allylsulfanyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-propionic acid: Differs in the ester moiety (propionic acid instead of butyl ester).
: Reference not available in the search results
特性
分子式 |
C14H20N2O3S |
|---|---|
分子量 |
296.39 g/mol |
IUPAC名 |
butyl 2-(4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)acetate |
InChI |
InChI=1S/C14H20N2O3S/c1-4-6-7-19-12(17)9-11-10(3)15-14(16-13(11)18)20-8-5-2/h5H,2,4,6-9H2,1,3H3,(H,15,16,18) |
InChIキー |
CYLQZYZMPQQEQL-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)CC1=C(N=C(NC1=O)SCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diisopropyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11624559.png)

![3,5-diethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624563.png)

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11624566.png)
![2-(4-ethylpiperazin-1-yl)-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624579.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624583.png)
![(2Z)-5-(4-fluorophenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624585.png)
![{(2E)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11624592.png)
![(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624601.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B11624608.png)
![Ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B11624610.png)
![methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate](/img/structure/B11624611.png)
![1-(2,5-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11624619.png)
